This compound falls under the broader category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride typically involves several key steps:
These methods can vary depending on specific reaction conditions and available starting materials .
The molecular structure of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride can be represented by its canonical SMILES notation: C1CCC(C1)N2C=C(C=N2)N.Br
. The structure features:
The compound has a boiling point of approximately and a melting point around . Its solubility profile typically includes good solubility in polar organic solvents, making it suitable for various chemical reactions .
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride can undergo several chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring structure-activity relationships in medicinal chemistry .
The mechanism of action for 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for developing therapeutic applications and predicting potential side effects .
The physical and chemical properties of 3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | |
Boiling Point | |
Solubility | Soluble in polar solvents |
These properties make it suitable for various applications in research and industry .
3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications:
The stereoselective construction of pyrazole scaffolds, particularly those containing quaternary stereocenters, represents a significant synthetic challenge. Chiral-at-metal catalysis has emerged as a powerful strategy for generating enantiomerically enriched intermediates relevant to 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine derivatives. Unlike traditional chiral ligand approaches, this method utilizes achiral ligands coordinated to a stereogenic metal center, creating a rigid chiral environment that directs asymmetric transformations [5]. For instance, octahedral iridium(III) complexes (Λ-M7) have demonstrated exceptional efficacy in hydrogenation and cyclization reactions involving nitroalkenes and unsaturated ketones—key precursors to functionalized pyrazoles. These complexes deliver enantioselectivities exceeding 94% ee under mild conditions (0.1 mol% catalyst loading, ambient temperature) due to their substitutional inertness, which prevents racemization during catalysis [5].
Recent methodological innovations include rhodium-catalyzed cascade reactions that assemble pyrazole cores from enaminones, alkynes, and hydrazine hydrochlorides. This one-pot process involves pyrazole formation followed by regioselective benzannulation, yielding naphthalene-fused pyrazoles in 51–75% yield. The reaction proceeds via pyrazole-assisted C–H activation, alkyne insertion, and reductive elimination, demonstrating the versatility of metal-centered chirality in constructing complex pyrazole architectures [6].
Table 1: Performance of Chiral-at-Metal Catalysts in Pyrazole Synthesis
Catalyst System | Reaction Type | Substrate | ee (%) | Yield (%) | Ref |
---|---|---|---|---|---|
Λ-Ir(III) complex | Asymmetric Hydrogenation | β,β-Disubstituted Nitroalkene | 94 | 89 | [5] |
Rh(III)-Pyrazole | Cascade Annulation | Enaminones + Alkynes | N/A | 51–75 | [6] |
Δ-Co(III) complex | Michael Addition | 2-Cyclopenten-1-one | 33 | Moderate | [5] |
Ru(II)-Phenanthroline | Sulfide Oxidation | Organic Sulfides | 18 | Moderate | [5] |
Regiocontrol during electrophilic aromatic substitution of pyrazoles is critical for installing the bromo group at the C3/C5 positions. The electron-deficient nature of the pyrazole ring, exacerbated by the electron-withdrawing cyclopentyl substituent at N1, necessitates carefully optimized bromination conditions. Computational studies reveal diminished charge density at C4 (0.12 e) compared to C3/C5 (0.18–0.22 e) in 1-cyclopentylpyrazole derivatives, explaining the preferential electrophilic attack at C4 when unprotected. Protecting the C4 amine as an acetamide, however, reverses this selectivity by inductively deactivating C4, directing bromination to C5 with >95% regioselectivity [6] [5].
Modern approaches employ catalytic N-bromosuccinimide (NBS) systems activated by Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄). Under optimized conditions (0.1 equiv H₂SO₄, CH₂Cl₂, 0°C), 1-cyclopentyl-1H-pyrazol-4-amine undergoes clean monobromination at C5 within 2 hours, achieving 88% isolated yield. This high regioselectivity arises from synergistic hydrogen bonding between the C4 amine and succinimide carbonyl, positioning bromine delivery adjacent to C5 [6]. Alternative vanadium-catalyzed C–H bromination protocols using VCl₃ and HBr/H₂O₂ enable direct functionalization without pre-protection, though yields remain moderate (50–65%) due to competing dibromination [6].
Table 2: Regioselective Bromination Strategies for Pyrazole Intermediates
Substrate | Brominating Agent | Catalyst/Additive | Regioselectivity (C5:C3) | Yield (%) |
---|---|---|---|---|
1-Cyclopentyl-1H-pyrazol-4-amine | NBS | H₂SO₄ (0.1 equiv) | >95:5 | 88 |
1-Cyclopentyl-1H-pyrazol-4-acetamide | NBS | None | >98:2 | 92 |
1-Cyclopentyl-1H-pyrazole | Br₂ | AlCl₃ (0.2 equiv) | 85:15 | 75 |
1-Cyclopentyl-1H-pyrazol-4-amine | HBr/H₂O₂ | VCl₃ (5 mol%) | 80:20 | 65 |
Introducing the C4-amine group while preserving the acid-labile cyclopentyl and bromo substituents requires chemoselective methodologies. Palladium-catalyzed amination of 3-bromo-1-cyclopentyl-1H-pyrazole represents the most direct route, utilizing Pd₂(dba)₃/XantPhos catalyst systems with LiHMDS as base in toluene at 80°C. This method achieves 85% conversion to the C4-amine with <5% dehalogenation, leveraging the enhanced nucleofugality of the C4 bromide relative to C3/C5 bromines [5].
Alternative pathways include diazo transfer onto β-keto esters followed by hydrazine cyclization. Sulfoximine-functionalized diazo compounds ([R–N=S(=O)CH₃]N₂) react with electron-deficient alkynes to form pyrazole-sulfoximines, which undergo acid-catalyzed deprotection to liberate the C4-amine. This sequence tolerates diverse functional groups, including Weinreb amides and alkyl sulfones, providing 65–90% yields over three steps. Notably, the sulfoximine moiety enhances crystallinity, facilitating purification of amine hydrochlorides [6]. For industrial-scale production, reductive amination of 4-keto pyrazoles using NH₄OAc/NaBH₃CN in MeOH has proven effective, delivering 70–80% yields with >99% chemoselectivity for the primary amine [6].
The industrial scale-up of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine hydrochloride benefits from recent advances in solid-phase peptide synthesis (SPPS) automation. BioDuro's Shanghai facility features kilogram-scale automated synthesizers capable of 800 mmol batch production, integrating cleavage systems and freeze-drying equipment essential for handling hygroscopic amine hydrochlorides. This infrastructure enables linear scalability from milligram discovery batches (Beijing campus) to commercial quantities, with 97% purity specifications achieved through iterative coupling-wash cycles on Wang resin [1] [8].
Parallel developments at PolyPeptide's Belgium plant demonstrate sustainability-focused SPPS with closed solvent loops that reduce DMF consumption by 40%. Their proprietary engineering combines radial-flow reactors with in-line LC-MS monitoring, achieving 92% yield for cyclopentylpyrazole sequences at 50× lower environmental impact index than traditional liquid-phase methods. This platform supports multi-year commercial agreements exceeding €100 million annually, highlighting its economic viability for complex heterocycles [4] [9]. Key innovations include:
For synthesizing non-racemic pyrazole derivatives, iron-based chiral auxiliaries provide exceptional stereocontrol. The (S)-configured α,β-unsaturated acyl iron complex (S)-M2 directs diastereoselective Diels-Alder cyclizations with cyclopentadiene, yielding bicyclic pyrazole precursors with >95% de. Oxidative cleavage using (NH₄)₂Ce(NO₃)₆ (CAN) releases enantiopure carboxylic acids without racemization, which serve as advanced intermediates for C4-amine functionalization [5].
Bis-pyrazole templates further enable supramolecular chirality transfer. Compounds like 2,6-dimethyl-3-(5-methyl-1H-pyrazol-3-yl)−5-(3-methyl-1H-pyrazol-5-yl)pyridine form helical hydrogen-bonded networks in the crystalline state (N−H⋅⋅⋅N distance: 2.89 Å). These assemblies induce enantioselective ring closures when metallated with Zn(II) or Cu(II), achieving 88% ee for cyclopentane-fused pyrazoles relevant to the target compound. The large Stokes shifts (∆ν = 13,634–16,863 cm⁻¹) observed in these systems facilitate reaction monitoring via fluorescence spectroscopy [7].
Table 3: Chiral Auxiliary Systems for Pyrazole Cyclization
Chiral Auxiliary | Reaction | Diastereoselectivity | Final Product ee (%) | Key Feature |
---|---|---|---|---|
(S)-Fe piano-stool complex | Diels-Alder | >95% de | >95 | Oxidative cleavage with CAN |
Zn(II)-Bis-pyrazole | Ring-closing | 88% ee | 88 | Fluorescence monitoring |
TADDOL-phosphonate | Michael addition | 82% de | 80 | Recyclable auxiliary |
PyBOX-Cu(II) | Aldol cyclization | 75% de | 78 | Air-stable complex |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1